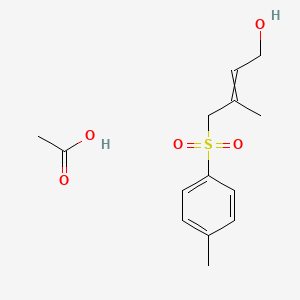![molecular formula C12H10O5S B14615126 2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid CAS No. 58213-20-0](/img/structure/B14615126.png)
2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2’,3’-dihydroxybiphenyl using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid may involve large-scale sulfonation processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
化学反応の分析
Types of Reactions
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxybiphenyl derivatives with different oxidation states.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various dihydroxybiphenyl derivatives. Substitution reactions can lead to the formation of sulfonate esters or other substituted compounds.
科学的研究の応用
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in these interactions, allowing the compound to participate in various biochemical processes. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function.
類似化合物との比較
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can be compared with other similar compounds, such as:
2,2’-Dihydroxy[1,1’-biphenyl]-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, leading to different chemical properties and reactivity.
4,4’-Dihydroxy[1,1’-biphenyl]-3,3’-dicarboxylic acid:
2,3,4,5,6-Pentahydroxybenzoic acid: This compound has multiple hydroxyl groups, making it highly reactive and suitable for different types of chemical reactions.
特性
CAS番号 |
58213-20-0 |
|---|---|
分子式 |
C12H10O5S |
分子量 |
266.27 g/mol |
IUPAC名 |
2-(2,3-dihydroxyphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H10O5S/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)18(15,16)17/h1-7,13-14H,(H,15,16,17) |
InChIキー |
BEZQYOARLWVARZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
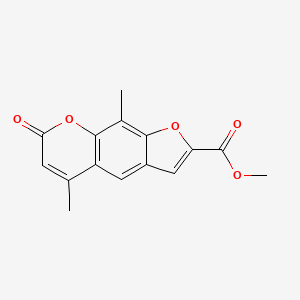
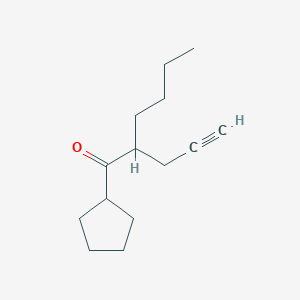
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)

![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
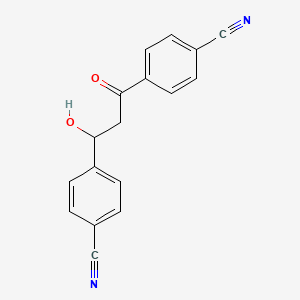
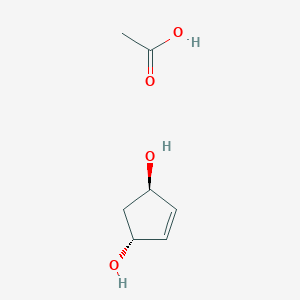
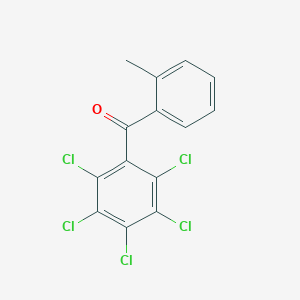

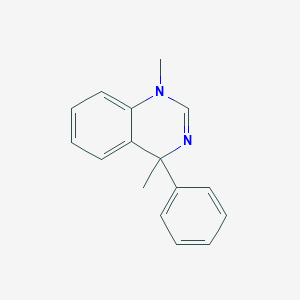
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
